(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
CAS No.: 911218-03-6
Cat. No.: VC0127840
Molecular Formula: C8H8ClFO
Molecular Weight: 174.599
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911218-03-6 |
|---|---|
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.599 |
| IUPAC Name | (1S)-1-(2-chloro-4-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
| Standard InChI Key | UVTJHIWKGYOZFO-YFKPBYRVSA-N |
| SMILES | CC(C1=C(C=C(C=C1)F)Cl)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol features a phenyl ring with chlorine substitution at the ortho position (C-2) and fluorine at the para position (C-4), along with a secondary alcohol group at the benzylic position. The stereochemical designation (1S) indicates the specific three-dimensional arrangement of substituents around the stereogenic carbon atom according to the Cahn-Ingold-Prelog priority rules .
The molecular formula of this compound is C8H8ClFO, with a molecular weight of 174.60 g/mol. The structure includes a chiral carbon center bonded to a hydroxyl group, a methyl group, and the substituted phenyl ring .
Table 1: Chemical Identifiers for (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
| Identifier | Value |
|---|---|
| CAS Number | 112108-68-6 |
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.60 g/mol |
| IUPAC Name | (1S)-1-(2-chloro-4-fluorophenyl)ethanol |
| SMILES | CC@@HO |
| InChI | InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
| InChI Key | UVTJHIWKGYOZFO-YFKPBYRVSA-N |
Physical Properties
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically appears as a colorless to pale yellow liquid, though it can also be obtained in solid form. Its physical state may vary depending on purity and environmental conditions .
Table 2: Physical Properties of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid/solid |
| Refractive Index | 1.521 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 174.0247707 Da |
| Purity (Commercial) | ≥95% |
Chemical Properties
The chemical properties of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol are largely determined by its functional groups: the secondary alcohol group and the halogen-substituted aromatic ring. The hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity patterns.
Key chemical properties include:
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Acidity: The hydroxyl group exhibits weak acidity, allowing it to react with strong bases to form alkoxides.
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Nucleophilicity: The oxygen atom of the hydroxyl group can act as a nucleophile in various reactions.
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Oxidation: The secondary alcohol can be oxidized to a ketone using appropriate oxidizing agents.
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Halogen reactivity: The chlorine and fluorine substituents on the aromatic ring influence the electronic distribution, affecting the reactivity of the entire molecule .
These properties make (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol a versatile compound in organic synthesis and pharmaceutical applications.
Synthesis Methods
Chemical Synthesis
The synthesis of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be achieved through several methods, with the most common approach being the stereoselective reduction of 2-chloro-4-fluoroacetophenone. This reduction can be performed using various reducing agents, with sodium borohydride (NaBH4) being commonly employed in alcohol solvents such as methanol or ethanol at room temperature.
To achieve high stereoselectivity for the (1S) enantiomer, chiral catalysts or reagents are typically employed. One such approach involves the use of chiral oxazaborolidines, derived from amino acids, which can induce asymmetric reduction of the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this type of transformation.
Other synthetic routes may include:
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Kinetic resolution of racemic 1-(2-chloro-4-fluorophenyl)ethanol
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Grignard addition to appropriate aldehyde precursors
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Asymmetric hydrogenation of prochiral ketones using chiral transition metal catalysts
Biocatalytic Approaches
Biocatalysis represents an environmentally friendly alternative for the synthesis of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol. This approach utilizes enzymes, particularly ketoreductases, to facilitate the stereoselective reduction of 2-chloro-4-fluoroacetophenone with high enantioselectivity and yield.
Industrial settings often employ this method due to its advantages in terms of stereoselectivity, mild reaction conditions, and reduced environmental impact. The enzymatic reduction typically operates in aqueous or aqueous-organic media, requiring cofactors such as NADH or NADPH, which can be regenerated in situ using auxiliary enzyme systems.
Various microorganisms and isolated enzymes have been reported for this transformation, including engineered variants of alcohol dehydrogenases that can achieve excellent stereoselectivity. The biocatalytic approach is particularly valuable for large-scale production, as it minimizes the use of hazardous reagents and produces minimal waste.
Applications and Uses
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol finds applications primarily in scientific research and pharmaceutical development. Its chiral nature and unique structural features make it valuable for various purposes:
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Chiral Building Block: It serves as an intermediate in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry.
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Pharmaceutical Precursor: The compound may be used in the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemical configurations.
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Research Tool: As a model compound, it helps in studying asymmetric synthesis methodologies and stereochemical principles.
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Reference Standard: It can be employed as an analytical standard for chromatographic and spectroscopic analyses .
The pharmaceutical industry particularly values chiral compounds like (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol because enantiomers can exhibit distinct biological activities, making stereochemical purity critical for drug development and efficacy.
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